N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide
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Overview
Description
N-[(E)-(PYRIDIN-3-YL)METHYLIDENE]THIOPHENE-2-SULFONAMIDE is an organic compound that features a pyridine ring and a thiophene ring connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(PYRIDIN-3-YL)METHYLIDENE]THIOPHENE-2-SULFONAMIDE typically involves the condensation of pyridine-3-carbaldehyde with thiophene-2-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(PYRIDIN-3-YL)METHYLIDENE]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene and pyridine derivatives.
Scientific Research Applications
N-[(E)-(PYRIDIN-3-YL)METHYLIDENE]THIOPHENE-2-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N-[(E)-(PYRIDIN-3-YL)METHYLIDENE]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
- Pyridine derivatives with sulfonamide groups
- Thiophene-based sulfonamides
Uniqueness
N-[(E)-(PYRIDIN-3-YL)METHYLIDENE]THIOPHENE-2-SULFONAMIDE is unique due to its specific combination of a pyridine ring and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties .
Properties
Molecular Formula |
C10H8N2O2S2 |
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Molecular Weight |
252.3 g/mol |
IUPAC Name |
(NE)-N-(pyridin-3-ylmethylidene)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8N2O2S2/c13-16(14,10-4-2-6-15-10)12-8-9-3-1-5-11-7-9/h1-8H/b12-8+ |
InChI Key |
LSTKBFLZQZKPKO-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/S(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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